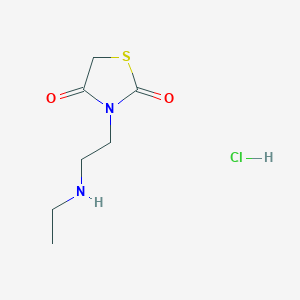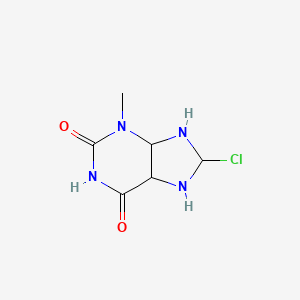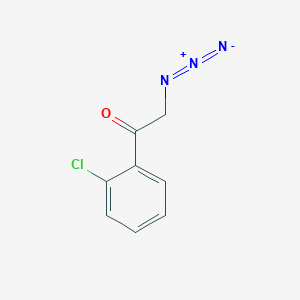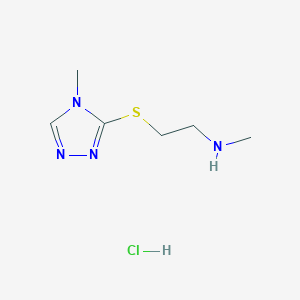
3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride
説明
3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O2S and its molecular weight is 224.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, are known to interact with the ppar-γ receptor and cytoplasmic mur ligases .
Mode of Action
3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride interacts with its targets, leading to a series of biochemical reactions. TZD analogues are known to improve insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, TZD analogues are known to influence the insulin signaling pathway by improving insulin resistance . They also affect bacterial cell wall synthesis by inhibiting Mur ligases, enzymes involved in the biosynthesis of peptidoglycan .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. TZD analogues, for instance, can lead to improved insulin sensitivity in the case of PPAR-γ receptor activation . When inhibiting Mur ligases, they can disrupt bacterial cell wall synthesis, leading to antimicrobial effects .
生化学分析
Biochemical Properties
3-(2-(Ethylamino)ethyl)thiazolidine-2,4-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazolidinedione derivatives, including this compound, are known to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism . Additionally, this compound exhibits antimicrobial activity by inhibiting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of PPAR-γ by this compound leads to improved insulin sensitivity and glucose uptake in adipocytes . Furthermore, its antimicrobial properties result in the disruption of bacterial cell wall synthesis, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the PPAR-γ receptor, leading to its activation and subsequent regulation of target genes involved in glucose and lipid metabolism . Additionally, the inhibition of Mur ligases by this compound prevents the formation of UDP-MurNAc-pentapeptide, a crucial precursor in bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazolidinedione derivatives, including this compound, maintain their stability under controlled conditions, ensuring consistent biological activity . Prolonged exposure may lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound improves insulin sensitivity and glucose metabolism without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and weight gain have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate glucose and lipid metabolism. For instance, the activation of PPAR-γ by this compound enhances the expression of genes involved in fatty acid oxidation and glucose uptake . Additionally, its antimicrobial activity involves the inhibition of Mur ligases, affecting bacterial cell wall synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters ensures its efficient uptake and localization within target cells . Furthermore, the distribution of this compound in tissues is influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments . This precise localization ensures the compound’s interaction with its target biomolecules and subsequent biological activity.
特性
IUPAC Name |
3-[2-(ethylamino)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S.ClH/c1-2-8-3-4-9-6(10)5-12-7(9)11;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCULPKVPWDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C(=O)CSC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864057-88-4 | |
| Record name | 2,4-Thiazolidinedione, 3-[2-(ethylamino)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864057-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride](/img/structure/B1471398.png)





![(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B1471404.png)



